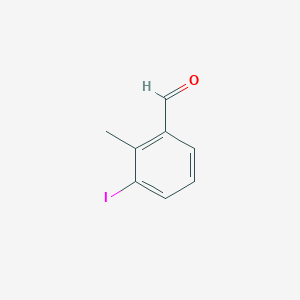

3-Iodo-2-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method involves the electrophilic substitution of benzene derivatives. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions.

Reductive Amination: Another approach is the reductive amination of 3-iodo-2-methylbenzene with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of this compound often involves large-scale electrophilic substitution reactions, optimized for high yield and purity. The process is carried out in reactors designed to handle the exothermic nature of the reactions and ensure safety.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The iodine atom can be reduced to form iodide using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: 3-Iodo-2-methylbenzoic acid

Reduction: 3-Iodo-2-methylbenzyl alcohol

Substitution: 3-Hydroxy-2-methylbenzaldehyde

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-Iodo-2-methylbenzaldehyde serves as a valuable intermediate in the synthesis of numerous organic compounds. The electrophilic nature of the iodine atom makes it highly reactive, facilitating various substitution and addition reactions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals, where precise functionalization of aromatic compounds is often required.

Examples of Synthesized Compounds

Some notable compounds synthesized using this compound include:

| Compound Name | Application |

|---|---|

| 3-Iodo-2-methylphenylmethanol | Potential lead compound in drug development |

| 3-Iodo-2-methylphenylacetic acid | Used in metabolic studies |

| 3-Iodo-2-methylphenylurea | Investigated for herbicidal properties |

Antimicrobial Properties

Research indicates that halogenated aromatic compounds like this compound exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics .

Antitumor Activity

Preliminary findings suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism may involve disrupting cellular processes through electrophilic attacks on critical biomolecules, making it a candidate for further pharmacological exploration .

Enzyme Inhibition

The compound has been utilized as a probe in enzyme-catalyzed reactions, demonstrating its ability to inhibit specific enzymes involved in metabolic pathways. Such characteristics are crucial for drug design targeting metabolic enzymes .

Case Studies

Several case studies highlight the biological effects of this compound:

| Study | Findings | Relevance |

|---|---|---|

| Study A | Significant antimicrobial activity against Staphylococcus aureus | Potential for antibiotic development |

| Study B | Cytotoxic effects on HeLa cancer cells with strong activity | Implications for cancer therapy |

| Study C | Enzyme inhibition revealing affected metabolic pathways | Useful for drug design targeting enzymes |

Mécanisme D'action

The mechanism by which 3-Iodo-2-methylbenzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparaison Avec Des Composés Similaires

3-Bromo-2-methylbenzaldehyde

3-Chloro-2-methylbenzaldehyde

3-Iodo-3-methylbenzaldehyde

Uniqueness: 3-Iodo-2-methylbenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to bromine or chlorine. The position of the iodine and methyl groups also influences its reactivity and biological activity.

Activité Biologique

3-Iodo-2-methylbenzaldehyde is an aromatic aldehyde with significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, antitumor, and antioxidant activities, supported by research findings and case studies.

- Molecular Formula : C8H7I

- Molar Mass : 206.05 g/mol

- Structure : Contains an iodine atom at the 3-position and a methyl group at the 2-position of the benzaldehyde moiety.

Antimicrobial Activity

Research indicates that compounds derived from iodo-benzaldehydes exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that similar compounds demonstrate bactericidal activity against various bacteria such as Proteus mirabilis and Bacillus cereus . The presence of the iodine atom enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against pathogens.

Antitumor Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies reveal that it exhibits significant cytotoxicity towards HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. The mechanism appears to involve the induction of oxidative stress in cancer cells, disrupting their redox balance and leading to apoptosis .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | Induction of oxidative stress |

| MCF7 | 12.3 | Apoptosis via mitochondrial pathways |

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative damage in biological systems. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress . This property is particularly beneficial in therapeutic contexts where oxidative stress is implicated in disease pathogenesis.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Nature highlighted the effectiveness of iodo-substituted benzaldehydes against resistant bacterial strains. The study found that this compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

- Antitumor Research : In a recent investigation into the anticancer properties of halogenated benzaldehydes, researchers reported that this compound induced significant apoptosis in cancer cells through the activation of caspase pathways. This finding suggests its potential use as a lead compound in developing new anticancer drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature combined with the electrophilic iodine atom allows the compound to interact with lipid bilayers, leading to membrane destabilization in microbial cells.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and proliferation.

Propriétés

IUPAC Name |

3-iodo-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGFLJRDRKUCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.